Ganciclovir Mono-O-acetate-d5
Description
Contextualization of Nucleoside Analogues in Antiviral Research
Nucleoside analogues are a cornerstone of antiviral chemotherapy. ekb.egmdpi.com These synthetic compounds are structurally similar to the natural nucleosides that constitute the building blocks of DNA and RNA. ekb.eg This structural mimicry allows them to be recognized by viral enzymes, particularly polymerases, but their modified structure ultimately disrupts the process of viral replication. mdpi.com The therapeutic success of nucleoside analogues is evident in their widespread use against a range of viruses, including herpes simplex virus (HSV), human immunodeficiency virus (HIV), and hepatitis B and C viruses. ekb.egwikipedia.orgtaylorandfrancis.com
The primary mechanism of action for many nucleoside analogues involves their conversion within the host cell to the active triphosphate form. nih.gov This active metabolite then competes with natural nucleoside triphosphates for incorporation into the growing viral DNA or RNA chain. nih.gov Once incorporated, the analogue can act as a chain terminator, preventing further elongation of the nucleic acid strand. wikipedia.org This selective inhibition of viral replication, while minimizing effects on host cell DNA synthesis, is a key feature of their clinical efficacy. nih.govoup.com
Research in this field is continually evolving, with a focus on developing new analogues with improved activity, broader spectrums, and better resistance profiles. mdpi.com Modifications to the sugar moiety, the nucleobase, or both, can significantly impact the compound's pharmacological properties. ekb.eg
Rationale for Prodrug Strategies in Enhancing Biopharmaceutical Properties of Antivirals
Despite the success of nucleoside analogues, many of these compounds exhibit suboptimal biopharmaceutical properties, such as poor oral bioavailability, which can limit their clinical utility. nih.govnih.gov Prodrug strategies are a widely employed approach to overcome these limitations. nih.govrsc.org A prodrug is an inactive or less active derivative of a parent drug that undergoes biotransformation in the body to release the active therapeutic agent. nih.gov
The primary goals of prodrug design for antiviral nucleosides include:
Enhanced Oral Absorption: Many nucleoside analogues are hydrophilic and thus have poor membrane permeability, leading to low absorption from the gastrointestinal tract. nih.gov Attaching a lipophilic promoiety can increase the drug's ability to cross biological membranes. rsc.org
Improved Solubility: In some cases, a prodrug can be designed to have better aqueous solubility than the parent drug, which can be advantageous for formulation. rsc.org
Targeted Delivery: Prodrugs can be designed to be activated by specific enzymes present in target tissues or cells, thereby concentrating the active drug at the site of infection and reducing systemic toxicity. nih.gov
Increased Stability: Prodrugs can protect the parent drug from degradation in the gastrointestinal tract or during first-pass metabolism in the liver. nih.gov
A common prodrug approach involves the esterification of hydroxyl groups on the nucleoside analogue. mdpi.com For example, the addition of an acetate (B1210297) group, as seen in Ganciclovir (B1264) Mono-O-acetate-d5, can increase lipophilicity and potentially enhance cellular uptake.
Significance of Ganciclovir and its Derivatives in Mechanistic and Preclinical Investigations
Ganciclovir is a synthetic analogue of 2'-deoxy-guanosine that is a potent inhibitor of the herpesvirus family, particularly human cytomegalovirus (CMV). nih.govoup.comwikipedia.org Its mechanism of action involves selective phosphorylation by a viral-encoded protein kinase (UL97 in CMV) to ganciclovir monophosphate. patsnap.com Cellular kinases then further phosphorylate it to the active ganciclovir triphosphate, which competitively inhibits viral DNA polymerase and can be incorporated into the viral DNA, leading to the termination of DNA elongation. patsnap.cominvivogen.com
The study of ganciclovir and its derivatives is significant for several reasons:
Understanding Viral Enzymology: The selective activation of ganciclovir by viral kinases provides a powerful tool for studying the structure and function of these enzymes.
Investigating Drug Resistance: The emergence of ganciclovir-resistant viral strains, often due to mutations in the viral kinase or DNA polymerase, is a significant clinical challenge. Studying these resistant mutants helps to elucidate the mechanisms of resistance and to design new drugs that can overcome it.
Developing Novel Antivirals: Ganciclovir serves as a lead compound for the development of new and improved anti-herpesvirus agents. Derivatives are synthesized and evaluated in preclinical studies to assess their antiviral activity, pharmacokinetic properties, and toxicity profiles.
Ganciclovir Mono-O-acetate, a derivative of ganciclovir, has been investigated for its potential to improve the biopharmaceutical properties of the parent drug.
Role of Deuteration in Chemical Biology and Pharmaceutical Sciences Research
Deuterium (B1214612) is a stable, non-radioactive isotope of hydrogen that contains a proton and a neutron in its nucleus, in contrast to protium (B1232500) (the most common isotope of hydrogen), which has only a proton. wikipedia.orgclearsynth.com The replacement of hydrogen with deuterium, known as deuteration, can have a significant impact on the physicochemical properties of a molecule. unibestpharm.com
In pharmaceutical sciences, deuteration is a valuable tool for:
Altering Drug Metabolism: The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This "kinetic isotope effect" can slow down the rate of metabolic reactions that involve the cleavage of a C-H bond, often mediated by cytochrome P450 enzymes. wikipedia.orgnih.gov This can lead to a longer drug half-life, reduced formation of toxic metabolites, and potentially improved safety and efficacy. nih.govclearsynth.com
Improving Pharmacokinetic Profiles: By reducing the rate of metabolism, deuteration can lead to higher systemic exposure and a more favorable pharmacokinetic profile. nih.govnih.gov
Mechanistic Studies: Deuterium-labeled compounds are widely used as tracers in metabolic studies to elucidate the biotransformation pathways of drugs. clearsynth.comthalesnano.com
Internal Standards in Bioanalysis: Deuterated analogues of a drug are often used as internal standards in mass spectrometry-based bioanalytical methods. thalesnano.com Because they have nearly identical chemical and physical properties to the unlabeled drug but a different mass, they can be used to accurately quantify the drug in biological matrices.
Research Objectives and Scope Pertaining to Ganciclovir Mono-O-acetate-d5
This compound is a specialized chemical tool designed for research purposes. The primary objectives for its use are centered around bioanalytical and pharmacokinetic investigations.
Key Research Applications:
| Application | Description |
| Internal Standard for Mass Spectrometry | The primary use of this compound is as an internal standard for the quantitative analysis of ganciclovir and its mono-acetate metabolite in biological samples using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its similar chromatographic behavior and distinct mass allow for accurate correction of matrix effects and ionization variability. |
| Pharmacokinetic and Metabolic Studies | The deuterium labeling can slow down metabolic processes due to the kinetic isotope effect. This property allows researchers to more accurately track the distribution, metabolism, and elimination of the ganciclovir mono-acetate prodrug without significant interference from endogenous compounds. |
The scope of research involving this compound is strictly limited to preclinical and analytical settings. It is not intended for therapeutic use in humans. Its value lies in its ability to facilitate a deeper understanding of the pharmacokinetics and metabolism of ganciclovir prodrugs, which can inform the development of more effective antiviral therapies.
Properties
CAS No. |
1246818-76-7 |
|---|---|
Molecular Formula |
C11H15N5O5 |
Molecular Weight |
302.302 |
IUPAC Name |
[2-[(2-amino-6-oxo-3H-purin-9-yl)methoxy]-1,1,2,3,3-pentadeuterio-3-hydroxypropyl] acetate |
InChI |
InChI=1S/C11H15N5O5/c1-6(18)20-3-7(2-17)21-5-16-4-13-8-9(16)14-11(12)15-10(8)19/h4,7,17H,2-3,5H2,1H3,(H3,12,14,15,19)/i2D2,3D2,7D |
InChI Key |
YKLKCCHLLFMWQE-PLQZCBGVSA-N |
SMILES |
CC(=O)OCC(CO)OCN1C=NC2=C1NC(=NC2=O)N |
Synonyms |
9-[[2-(Acetyloxy)-1-(hydroxymethyl)ethoxy]methyl]-2-amino-1,9-dihydro-6H-purin-6-one-d5; |
Origin of Product |
United States |
Synthetic Methodologies and Physicochemical Elucidation of Ganciclovir Mono O Acetate D5
Strategies for O-Acetylation in Ganciclovir (B1264) Derivatives
The selective O-acetylation of ganciclovir is a key step in the synthesis of its monoacetate derivatives. A common strategy involves the use of protecting groups to prevent acetylation at undesired positions. For instance, the hydroxyl groups of ganciclovir can be protected using triethyl borate (B1201080) in a solvent like 2-methyltetrahydrofuran, followed by reflux. chemicalbook.com After the protection step, an acetylating agent such as vinyl acetate (B1210297) is introduced in the presence of a base like triethylamine (B128534) to achieve mono-O-acetylation. chemicalbook.com
Another approach to synthesizing mono-O-acetylated ganciclovir involves the partial hydrolysis of a diacetylated precursor. semanticscholar.org Additionally, conventional esterification reactions using an acid anhydride (B1165640) or acyl chloride in the presence of a catalyst can be employed. medcraveonline.comnih.gov For example, a one-step reaction with an appropriate acylating agent can yield both mono- and di-(O-acyl) derivatives of ganciclovir. medcraveonline.comnih.gov The choice of solvent and reaction conditions, such as temperature and reaction time, plays a significant role in the selectivity and yield of the mono-O-acetylated product. chemicalbook.compatsnap.com
Deuteration Techniques for Site-Specific Isotopic Labeling (d5 Incorporation)
Site-specific isotopic labeling with deuterium (B1214612) is a powerful technique for creating internal standards for mass spectrometry-based quantification and for elucidating metabolic pathways. For the synthesis of Ganciclovir Mono-O-acetate-d5, the deuterium atoms are incorporated into the propan-1,3-diol side chain.
A common and efficient method for producing Ganciclovir-d5 (B562537) involves starting with commercially available glycerol-d5. vulcanchem.com This approach ensures a high level of deuterium incorporation from the outset, which is maintained throughout the subsequent synthetic steps. vulcanchem.com The key is to employ reaction conditions that minimize the potential for H/D exchange, thereby preserving the isotopic purity of the final product. vulcanchem.com
Alternative strategies for deuteration can involve H-D exchange reactions on the target molecule or a precursor. For instance, pyrimidine (B1678525) H6 deuteration can be achieved using deuterated solvents like DMSO-d6 as the deuterium source, which can be a cost-effective method. oup.com While not directly applied to the side chain of ganciclovir, this principle of using deuterated solvents or reagents under specific conditions is a fundamental concept in isotopic labeling. The choice of deuteration strategy depends on the availability of deuterated starting materials, the desired position of the labels, and the need to maintain isotopic enrichment above a certain threshold, often greater than 98%. vulcanchem.com
Multi-Step Synthesis Pathways for this compound
The synthesis of this compound is a multi-step process that combines the strategies of deuteration and acetylation. A logical pathway begins with the synthesis of Ganciclovir-d5, followed by selective mono-O-acetylation.
The synthesis of the Ganciclovir-d5 core typically starts from glycerol-d5. vulcanchem.com This deuterated starting material undergoes a series of reactions to build the acyclic side chain and attach it to the guanine (B1146940) base. This process often involves the creation of an intermediate like 2-acetoxymethoxy-1,3-diacetoxy propane, which is then condensed with a protected guanine derivative. google.com
Once Ganciclovir-d5 is obtained, the subsequent step is selective mono-O-acetylation as described in section 2.1. This can be achieved by reacting Ganciclovir-d5 with an acetylating agent. For example, using vinyl acetate in the presence of triethylamine allows for the introduction of the acetyl group. chemicalbook.compatsnap.com The reaction must be carefully controlled to favor the formation of the mono-O-acetate over the di-O-acetate. This pathway ensures that the final product, this compound, has the desired isotopic labeling in the side chain and the acetyl group at one of the hydroxyl positions. medchemexpress.com
Purification and Isolation Methodologies for Deuterated Prodrugs
The purification and isolation of deuterated prodrugs like this compound are critical to ensure high purity for analytical and research applications. Following synthesis, the crude product is typically a mixture containing the desired compound, unreacted starting materials, and byproducts such as di-acetylated ganciclovir.
A common purification technique is recrystallization. chemicalbook.compatsnap.com Solvents such as ethanol (B145695) or mixtures of methanol (B129727) and toluene (B28343) can be used to selectively crystallize the desired mono-O-acetylated product, leaving impurities in the mother liquor. chemicalbook.comgoogle.com
Chromatographic methods are also extensively used for the purification of nucleoside derivatives. mdpi.com Flash chromatography is effective for separating mono- and di-(O-acyl) derivatives of ganciclovir. medcraveonline.com For more precise separation and analysis, High-Performance Liquid Chromatography (HPLC), particularly reversed-phase HPLC (RP-HPLC), is a powerful tool. medcraveonline.comnih.gov Ion-exchange chromatography can also be employed, especially for separating charged molecules. mdpi.com In some cases, solid-phase extraction (SPE) with mixed-mode cation exchange cartridges is used for sample preparation and purification prior to analysis. vulcanchem.comijpsonline.com The choice of purification method depends on the scale of the synthesis and the required purity of the final product.
Advanced Spectroscopic and Chromatographic Confirmation of Chemical Structure and Isotopic Purity
To confirm the chemical structure and isotopic purity of this compound, a combination of advanced spectroscopic and chromatographic techniques is essential. These methods provide detailed information about the molecular weight, elemental composition, structural arrangement of atoms, and the extent and location of deuterium incorporation.
High-Resolution Mass Spectrometry for Molecular Mass and Isotopic Pattern Verification
High-resolution mass spectrometry (HRMS) is a cornerstone technique for the characterization of isotopically labeled compounds. It provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, which can be used to confirm the elemental formula. For this compound, the expected molecular formula is C₁₁H₁₀D₅N₅O₅, with a corresponding molecular weight of approximately 302.3 g/mol . alfa-chemistry.comchemsrc.com
HRMS can also verify the isotopic pattern. The presence of five deuterium atoms will result in a characteristic isotopic distribution in the mass spectrum, which can be compared to the theoretical pattern to confirm the d5 labeling. Techniques like electrospray ionization (ESI) are commonly used to generate ions for analysis. Tandem mass spectrometry (MS/MS) can further confirm the structure by fragmenting the parent ion and analyzing the resulting daughter ions. For instance, in the analysis of ganciclovir and its derivatives, specific transitions are monitored to enhance selectivity and sensitivity. rug.nlmdpi.com
Table 1: Key Physicochemical and Mass Spectrometry Data for this compound
| Property | Value | Source(s) |
| Chemical Name | [2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]-1,1,2,3,3-pentadeuterio-3-hydroxypropyl] acetate | clearsynth.com |
| Molecular Formula | C₁₁H₁₀D₅N₅O₅ | alfa-chemistry.comchemsrc.com |
| Molecular Weight | 302.30 g/mol | chemsrc.com |
| CAS Number | 1246818-76-7 | clearsynth.com |
| Isotopic Purity (Deuterium Incorporation) | Typically >98% | vulcanchem.com |
| Parent Compound (Ganciclovir) m/z | 256.0 | rug.nl |
| Ganciclovir-d5 m/z | 261.1 | rug.nl |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Deuterium Location
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the precise chemical structure of this compound and verifying the location of the deuterium atoms. Both ¹H NMR and ¹³C NMR spectra are typically acquired.
¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. The spectrum of the deuterated compound would be very similar to that of the non-deuterated analog, but the carbons directly bonded to deuterium atoms may show a characteristic splitting pattern (due to C-D coupling) and a slight shift in their resonance frequency. The presence of the carbonyl carbon from the acetate group and the carbons of the purine (B94841) ring can be confirmed by their characteristic chemical shifts. medcraveonline.comresearchgate.net The use of deuterated solvents such as DMSO-d₆ is standard for acquiring NMR spectra of these compounds. medcraveonline.com
Strategic deuteration is also used as a technique to simplify complex ¹H NMR spectra by removing specific signals, which aids in the assignment of the remaining resonances. acs.org
Chromatographic Purity Analysis (e.g., HPLC)
The assessment of chemical purity is a critical aspect of the characterization of any pharmaceutical compound, including isotopically labeled standards like this compound. High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique employed for this purpose, offering high resolution, sensitivity, and accuracy in separating the main compound from its impurities and related substances.
Detailed research findings for the chromatographic analysis of Ganciclovir and its derivatives demonstrate the utility of various HPLC methods. For the non-deuterated analogue, Ganciclovir Mono-O-acetate, purity levels are consistently reported to be high, often exceeding 95%. lgcstandards.com One synthetic route, for instance, monitored the reaction progress by HPLC, which showed a ratio of monoacetyl ganciclovir to the N,O-diacetyl ganciclovir byproduct of 93/5. chemicalbook.com Following purification by recrystallization, a final purity of 99.1% was achieved. chemicalbook.com Other suppliers report purities of >95% and 98% for the non-labeled compound. lgcstandards.comsigmaaldrich.cn
While specific HPLC method parameters for this compound are not publicly detailed, methods developed for Ganciclovir and its related substances provide a strong reference for the conditions that would be employed. These methods are typically validated for specificity, precision, accuracy, and linearity. researchgate.net For the analysis of Ganciclovir, reversed-phase chromatography is common. researchgate.net A developed method for quality control utilized a Hypersil ODS2 column with a mobile phase of 0.02 M potassium dihydrogen phosphate (B84403) buffer (pH 6.0) and methanol, with UV detection at 254 nm. researchgate.net This method proved capable of separating all related substances with a detection limit of 0.04 μg/mL and a linearity range of 10.2-153.0 μg/mL. researchgate.net
Furthermore, Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with tandem mass spectrometry (MS/MS) has been successfully used for the determination of Ganciclovir and its prodrug, Valganciclovir (B601543). researchgate.net In these analyses, five-fold deuterated Ganciclovir (Ganciclovir-d5) serves as an ideal internal standard, compensating for matrix effects and improving quantitative accuracy. researchgate.net This underscores the importance of deuterated analogues in bioanalytical and pharmacokinetic studies.
The table below summarizes typical conditions used in the HPLC analysis of Ganciclovir and its related compounds, which are applicable for the purity assessment of this compound.
Table 1: Representative HPLC Methodologies for Ganciclovir and Related Substances
| Parameter | Method 1 | Method 2 | Method 3 |
|---|---|---|---|
| Technique | Reversed-Phase HPLC | Reversed-Phase HPLC | HILIC-MS/MS |
| Column | Hypersil ODS2 (C18) | LiChrospher Select B (C8) | Silica |
| Mobile Phase | 0.02 M KH₂PO₄ (pH 6.0) - Methanol (92:8 v/v) researchgate.net | Acetonitrile (B52724) - 0.05 M Ammonium (B1175870) Acetate (pH 6.5) (2:98 v/v) researchgate.net | Acetonitrile and Formic Acid researchgate.net |
| Flow Rate | 1.0 mL/min researchgate.net | Not Specified | 4-minute run time researchgate.net |
| Detection | UV at 254 nm researchgate.net | UV at 254 nm researchgate.net | Positive Ion Selected Reaction Monitoring (SRM) researchgate.net |
| Internal Standard | Not Specified | Acyclovir researchgate.net | Ganciclovir-d5, Valganciclovir-d5 researchgate.net |
The purity data for the non-deuterated analogue, Ganciclovir Mono-O-acetate, as determined by HPLC, is presented in the following table.
Table 2: Reported Purity of Ganciclovir Mono-O-acetate by HPLC
| Source | Reported Purity | Analytical Context |
|---|---|---|
| ChemicalBook | 99.1% chemicalbook.com | Purity achieved after synthesis and recrystallization from ethanol. |
| LGC Standards | >95% lgcstandards.com | Purity specification for commercial impurity standard. |
For this compound, the chromatographic analysis serves the dual purpose of confirming chemical purity and verifying the isotopic integrity of the molecule.
Prodrug Design Principles and Mechanistic Rationale for Deuterated Ester Prodrugs
Theoretical Frameworks of Ester Prodrug Design for Nucleoside Analogs
The primary goal of designing a prodrug is to create a bioreversible, inactive derivative of a drug that can overcome pharmaceutical and pharmacokinetic barriers. nih.gov For nucleoside analogs like ganciclovir (B1264), which often exhibit poor oral bioavailability due to their hydrophilicity and limited membrane permeability, the ester prodrug approach is a well-established strategy. nih.govnih.govresearchgate.net
The fundamental principle involves masking one or more of the hydroxyl groups of the nucleoside analog with an ester group. researchgate.net This modification increases the lipophilicity of the molecule, which can enhance its ability to cross biological membranes, such as the intestinal epithelium. nih.govnih.gov Once absorbed, the ester bond is designed to be cleaved by endogenous enzymes, primarily esterases, to release the active parent drug at the target site. ijarsct.co.in
Several theoretical frameworks guide the design of these prodrugs:
Carrier-Linked Prodrugs: This is the most common approach, where the active drug is temporarily linked to a carrier molecule, in this case, the acetate (B1210297) group. ijarsct.co.in The linkage, an ester bond, is designed for enzymatic or chemical cleavage in vivo. ijarsct.co.in
Bioavailability Enhancement: A key objective is to improve oral bioavailability. nih.gov By increasing lipophilicity, ester prodrugs can enhance absorption from the gastrointestinal tract. nih.gov For instance, the valine ester prodrug of acyclovir, valacyclovir, demonstrates significantly higher bioavailability than its parent drug due to transport mediated by human peptide transporter 1 (hPEPT1). nih.govrsc.org
Bypassing Rate-Limiting Steps: The activation of many nucleoside analogs requires an initial phosphorylation step, which can be inefficient and rate-limiting. researchgate.net While ester prodrugs of the nucleoside itself don't directly bypass this, other prodrug strategies, like nucleotide prodrugs (ProTides), are designed for this purpose. researchgate.netrsc.orgnih.gov
The ideal ester prodrug should exhibit a balance of properties: sufficient stability in the gastrointestinal tract to allow for absorption, and rapid and efficient hydrolysis by plasma or tissue esterases to release the active drug. nih.gov
Role of Acetate Moiety in Modulating Chemical Stability and Bioconversion Pathways
In Ganciclovir Mono-O-acetate-d5, the acetate moiety serves as the promoiety, temporarily masking a hydroxyl group of ganciclovir. This seemingly simple addition has profound effects on the compound's physicochemical properties and its subsequent biological fate.
The chemical stability of the ester bond is a critical factor. It must be stable enough to survive the acidic environment of the stomach and the aqueous environment of the intestine before absorption. However, it must also be susceptible to enzymatic cleavage to release the active ganciclovir. Esterases, which are abundant in the liver, plasma, and other tissues, are responsible for the hydrolysis of the acetate group. ijarsct.co.in The rate of this bioconversion can be influenced by the nature of the ester. For example, studies with other ganciclovir ester prodrugs have shown that the length of the acyl chain can affect the rate of hydrolysis and, consequently, the permeability of the prodrug. nih.gov
Rationale for Deuteration as a Mechanistic Probe in Biotransformation Studies
Deuterium (B1214612), a stable, non-radioactive isotope of hydrogen, has become a valuable tool in medicinal chemistry and drug metabolism studies. researchgate.netjuniperpublishers.comresearchgate.net In this compound, the "d5" designation indicates that five hydrogen atoms in the molecule have been replaced by deuterium atoms. clearsynth.com The primary rationale for this isotopic substitution is to probe the mechanisms of biotransformation. juniperpublishers.comnih.gov
Deuterated compounds are frequently used as internal standards in quantitative bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), due to their similar chemical properties but distinct mass. researchgate.net This allows for accurate quantification of the non-deuterated analyte in biological matrices.
Beyond its use as an internal standard, deuteration can serve as a mechanistic probe to understand metabolic pathways. researchgate.netjuniperpublishers.com The replacement of hydrogen with deuterium can alter the rate of metabolic reactions that involve the cleavage of a carbon-hydrogen (C-H) bond. juniperpublishers.comresearchgate.net This phenomenon, known as the kinetic isotope effect (KIE), can provide insights into the rate-limiting steps of drug metabolism. juniperpublishers.comportico.org
Impact of Isotopic Substitution on Reaction Kinetics and Enzymatic Recognition (Kinetic Isotope Effects)
The substitution of hydrogen with deuterium can have a significant impact on the kinetics of chemical reactions, a phenomenon known as the kinetic isotope effect (KIE). juniperpublishers.comportico.orgnih.gov This effect arises from the difference in mass between hydrogen and deuterium; deuterium is approximately twice as heavy as hydrogen. portico.org
The C-D bond is stronger and vibrates at a lower frequency than the corresponding C-H bond. portico.org Consequently, more energy is required to break a C-D bond than a C-H bond. portico.org If the cleavage of this bond is the rate-determining step of a reaction, the reaction will proceed more slowly for the deuterated compound. portico.orgnih.gov This is referred to as a primary kinetic isotope effect.
In the context of drug metabolism, the KIE is most pronounced in reactions catalyzed by enzymes like the cytochrome P450 (CYP) family, which are often involved in oxidative metabolism. juniperpublishers.comnih.govbioscientia.de By replacing hydrogens at metabolically labile positions with deuterium, it is possible to slow down the rate of metabolism at that site. juniperpublishers.combioscientia.de This can lead to several potential outcomes:
Reduced formation of toxic metabolites: If a particular metabolic pathway leads to the formation of a toxic metabolite, deuteration at that site can reduce its formation by shunting metabolism towards other, less harmful pathways. juniperpublishers.com
While the acetate ester hydrolysis in this compound is not expected to be directly affected by the deuteration on the ganciclovir backbone, the subsequent metabolism of the released ganciclovir could be influenced by the KIE. The deuteration could potentially alter its metabolic stability and the profile of its metabolites. juniperpublishers.com It is important to note that while deuterated compounds often retain the same pharmacological activity as their non-deuterated counterparts, their pharmacokinetic properties can be significantly different. researchgate.netbioscientia.de
Enzymatic Bioconversion and Chemical Stability Studies in Vitro and Preclinical Models
Identification and Characterization of Hydrolases and Esterases Responsible for Acetate (B1210297) Cleavage in Vitro
The bioconversion of Ganciclovir (B1264) Mono-O-acetate-d5 is primarily mediated by the cleavage of its acetate ester bond to release the active drug. This hydrolysis is catalyzed by a class of enzymes known as carboxylesterases (CES). nih.gov In humans, two major forms, CES1 and CES2, are responsible for the metabolism of most ester-containing drugs and prodrugs. nih.gov
CES1 is highly expressed in the liver, while CES2 is predominantly found in the small intestine. nih.gov As ester prodrugs, Ganciclovir Mono-O-acetate and its deuterated analogue are expected substrates for these enzymes. Studies on various short-chain carboxylic esters of Ganciclovir have confirmed that they undergo bioreversion to the parent drug in tissue homogenates, which are rich in these hydrolases. nih.govnih.gov The catalytic mechanism of these enzymes involves a serine hydrolase catalytic triad (B1167595) that attacks the ester linkage, leading to the release of Ganciclovir and acetic acid. mdpi.com Therefore, CES1 and CES2 are the principal enzymes identified as responsible for the activation of this prodrug in vitro.
In Vitro Kinetic Analysis of Bioconversion in Subcellular Fractions and Recombinant Enzyme Systems
To quantify the rate of enzymatic conversion, in vitro kinetic studies are typically performed using subcellular fractions like liver or intestinal microsomes and S9 fractions, or with purified recombinant enzymes. nih.gov These systems allow for the determination of key kinetic parameters such as the Michaelis-Menten constant (Kₘ) and the maximum reaction velocity (Vₘₐₓ).
For non-deuterated short-chain ester prodrugs of Ganciclovir, hydrolysis has been shown to follow apparent first-order kinetics in ocular tissue homogenates. nih.gov While specific kinetic data for Ganciclovir Mono-O-acetate-d5 in liver microsomes or with recombinant human CES1 and CES2 are not publicly available, such experiments are crucial. They would involve incubating the compound with the enzyme system and measuring the formation of Ganciclovir-d5 (B562537) over time using methods like high-performance liquid chromatography (HPLC). This analysis would precisely define the efficiency and capacity of the enzymatic conversion.
Comparative Bioconversion Kinetics of this compound versus Non-Deuterated Analogues
Deuteration of a molecule at or near a site of metabolic activity can alter its pharmacokinetic properties. This phenomenon, known as the kinetic isotope effect (KIE), occurs because the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. Cleavage of the C-D bond requires more energy, which can lead to a slower rate of metabolism.
In this compound, the deuterium (B1214612) atoms are on the acetate moiety. While the enzymatic hydrolysis by carboxylesterases targets the ester bond rather than a C-H bond on the acetate itself, secondary isotope effects could potentially slow the reaction rate. A comparative study of the bioconversion kinetics would be expected to show a slower rate of hydrolysis for the deuterated compound compared to its non-deuterated counterpart. This would manifest as a lower Vₘₐₓ or a higher Kₘ value for the d5 analogue.
| Compound | Expected Kₘ | Expected Vₘₐₓ | Expected Outcome |
| Ganciclovir Mono-O-acetate | Baseline | Baseline | Standard rate of hydrolysis |
| This compound | Potentially Higher | Potentially Lower | Slower rate of hydrolysis due to KIE |
This conceptual table illustrates the theoretically expected impact of deuteration on the enzymatic kinetics of this compound.
Chemical Stability Assessment in Physiologically Relevant Buffer Systems and Cellular Media
Assessing the chemical stability of a prodrug is essential to ensure it remains intact long enough to be enzymatically converted. This compound, like other ester-containing compounds, is susceptible to chemical hydrolysis.
Studies on analogous Ganciclovir esters provide significant insights. Short-chain esters of Ganciclovir show maximal stability in aqueous solutions at a pH between 4.0 and 7.0. nih.gov In more basic conditions, the rate of hydrolysis increases significantly. For instance, the half-life of Valganciclovir (B601543) at 37°C drops from 220 days at pH 3.81 to just 11 hours at pH 7.08, demonstrating considerable instability at physiological pH. nih.gov This suggests that this compound would also exhibit limited stability in blood or cellular media (typically pH ~7.4), undergoing gradual non-enzymatic conversion to Ganciclovir-d5.
Investigations into Non-Enzymatic Degradation Pathways
Beyond enzymatic action, this compound can degrade through non-enzymatic chemical pathways. The primary route for such degradation is hydrolysis of the ester bond, which can be catalyzed by acids or bases.
Detailed kinetic studies of Valganciclovir have shown that its hydrolysis in aqueous solutions is best described by a hydroxide (B78521) ion-catalyzed mechanism. nih.gov This non-enzymatic pathway becomes dominant in neutral and basic solutions, where hydroxide ions directly attack the ester's carbonyl carbon. nih.gov This mechanism is a common degradation pathway for ester prodrugs and is expected to be the principal non-enzymatic route for this compound as well. The rate of this degradation would be expected to increase with rising pH and temperature.
Advanced Analytical Methodologies for Research Applications
Development and Validation of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methods for Quantitative Analysis of Ganciclovir (B1264) Mono-O-acetate-d5 and its Metabolites in Research Samples
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as a cornerstone for the quantitative analysis of ganciclovir and its derivatives in complex biological matrices. nih.govijpsonline.com The development of robust LC-MS/MS methods is critical for delineating the pharmacokinetic profile of ganciclovir and its prodrugs. ijpsonline.comresearchgate.net
Research has focused on creating simple, sensitive, and reproducible LC-MS/MS methods for the simultaneous quantification of ganciclovir and its prodrugs, such as valganciclovir (B601543), in plasma. ijpsonline.comresearchgate.net These methods often employ a deuterated internal standard, such as Ganciclovir-d5 (B562537), to ensure accuracy and precision by correcting for variations during sample preparation and analysis. ijpsonline.comijpsonline.comvulcanchem.com
Method development typically involves the optimization of several key parameters:
Sample Preparation: Solid-phase extraction (SPE) is a commonly used technique to extract the analytes from biological matrices like plasma, offering high recovery and cleaner extracts compared to liquid-liquid extraction or protein precipitation. ijpsonline.comresearchgate.net Mixed-mode cation exchange cartridges have proven effective for this purpose. ijpsonline.comijpsonline.com
Chromatographic Separation: The separation of ganciclovir and its related compounds is often achieved using reversed-phase chromatography. Columns such as Agilent XDB-Phenyl and C18 columns are frequently utilized. ijpsonline.comijpsonline.commdpi.com The mobile phase composition is carefully optimized to achieve good peak shape and resolution. A common mobile phase consists of a mixture of an aqueous buffer (e.g., 10 mM ammonium (B1175870) acetate (B1210297) in 0.3% formic acid) and an organic solvent like acetonitrile (B52724). ijpsonline.comresearchgate.netijpsonline.com
Mass Spectrometric Detection: Detection is typically performed using a triple quadrupole mass spectrometer operating in the positive ion electrospray ionization (ESI) mode. teagasc.ie Multiple reaction monitoring (MRM) is employed for its high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for the analyte and the internal standard. nih.gov
Validation of these methods is performed according to international guidelines, such as those from the US Food and Drug Administration (FDA), ensuring their reliability for research applications. ijpsonline.comijpsonline.com Validation parameters include linearity, accuracy, precision, selectivity, sensitivity, and matrix effect. ijpsonline.com
Table 1: Example of LC-MS/MS Method Parameters for Ganciclovir Analysis
| Parameter | Details |
|---|---|
| Chromatography System | Shimadzu LC system coupled with a Sciex API-4000 MS/MS ijpsonline.com |
| Column | Agilent XDB-Phenyl, 4.6 x 75 mm ijpsonline.comijpsonline.com |
| Mobile Phase | 10 mM ammonium acetate in 0.3% formic acid and acetonitrile (35:65 v/v) ijpsonline.comijpsonline.com |
| Flow Rate | 0.60 mL/min ijpsonline.comijpsonline.com |
| Internal Standard | Ganciclovir-d5 ijpsonline.comijpsonline.com |
| Ionization Mode | Positive Electrospray Ionization (ESI+) teagasc.ie |
| Detection Mode | Multiple Reaction Monitoring (MRM) nih.gov |
| Sample Preparation | Solid-Phase Extraction (SPE) ijpsonline.com |
Application of Stable Isotope Dilution Assays (SIDA) for Absolute Quantification and Correction of Matrix Effects in Mechanistic Studies
Stable Isotope Dilution Analysis (SIDA) is the gold standard for achieving the highest accuracy and precision in quantitative bioanalysis, particularly in complex matrices encountered in mechanistic studies. tum.de The use of a stable isotope-labeled internal standard, such as Ganciclovir Mono-O-acetate-d5 for the analysis of ganciclovir, is a key feature of this approach. vulcanchem.comresearchgate.net
The principle of SIDA lies in the addition of a known amount of the isotopically labeled analyte (the internal standard) to the sample at the earliest stage of the analytical workflow. tum.de Since the deuterated standard is chemically almost identical to the non-deuterated analyte, it behaves similarly during extraction, chromatography, and ionization. vulcanchem.com However, it is distinguishable by the mass spectrometer due to its higher mass. vulcanchem.com
The key advantages of using SIDA with Ganciclovir-d5 include:
Correction for Matrix Effects: Biological samples contain numerous endogenous components that can interfere with the ionization of the target analyte, leading to ion suppression or enhancement. The co-eluting deuterated internal standard experiences the same matrix effects as the analyte, allowing for accurate correction. vulcanchem.comtum.de
Compensation for Sample Loss: Any loss of the analyte during the multi-step sample preparation process is mirrored by a proportional loss of the internal standard. By measuring the ratio of the analyte to the internal standard, the initial concentration of the analyte can be accurately determined. tum.de
In mechanistic studies, where understanding subtle changes in drug metabolism and disposition is crucial, the high fidelity of SIDA is indispensable. It allows for the reliable quantification of ganciclovir and its metabolites in various biological compartments, providing a solid foundation for pharmacokinetic and pharmacodynamic modeling.
Utilization of Gas Chromatography-Isotope Ratio Mass Spectrometry (GC-IRMS) for Isotope Fingerprinting in Metabolic Research
Gas Chromatography-Isotope Ratio Mass Spectrometry (GC-IRMS) is a powerful technique for determining the isotopic composition of a compound, providing an "isotope fingerprint." thermofisher.com This methodology is particularly valuable in metabolic research for tracing the fate of isotopically labeled compounds like this compound. thermofisher.comselectscience.net
In a typical GC-IRMS setup, the sample is first separated by a gas chromatograph. The separated compounds are then converted to simple gases (e.g., H2 for deuterium (B1214612) analysis) in a high-temperature reactor. nih.gov These gases are subsequently introduced into an isotope ratio mass spectrometer, which measures the precise ratio of the heavy to light isotopes (e.g., ²H/¹H). nih.govrug.nl
The application of GC-IRMS in metabolic research with deuterated compounds offers several advantages:
Tracing Metabolic Pathways: By administering a deuterium-labeled drug, researchers can track the appearance of the deuterium label in various metabolites. frontiersin.org A significant increase in the ²H/¹H ratio in a specific compound indicates that it is a metabolite of the administered drug. frontiersin.org
High Sensitivity and Specificity: GC-IRMS is highly sensitive in detecting changes in isotope ratios, allowing for the identification of metabolites even at low concentrations. gcms.cz
Complementary to Structural Elucidation: When coupled with a high-resolution mass spectrometer, GC-IRMS can provide both isotopic information and structural data simultaneously, aiding in the unambiguous identification of novel metabolites. thermofisher.comgcms.cz
While the direct application of GC-IRMS to this compound is not extensively reported, the principles of the technique are well-established for studying the metabolism of other deuterated drugs. thermofisher.comfrontiersin.org This methodology holds significant potential for elucidating the complete metabolic profile of ganciclovir.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Metabolic Profiling and Flux Analysis in Cell Culture Systems
Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile and non-destructive analytical technique that provides detailed structural and quantitative information about metabolites in biological systems. springernature.comcreative-proteomics.com It is a powerful tool for metabolic profiling and metabolic flux analysis, offering insights into the biochemical pathways affected by a drug. core.ac.uknih.gov
In the context of this compound research, NMR can be applied in several ways:
Metabolic Profiling: ¹H NMR spectroscopy of cell extracts or culture media can provide a comprehensive snapshot of the metabolome. springernature.com By comparing the metabolic profiles of cells treated with ganciclovir to untreated controls, researchers can identify changes in key metabolic pathways.
Metabolic Flux Analysis (MFA): By using stable isotope tracers like ¹³C-labeled glucose in conjunction with ganciclovir treatment, NMR can be used to measure the rates (fluxes) of metabolic pathways. creative-proteomics.comnih.gov This provides a dynamic view of how the drug alters cellular metabolism.
Structural Elucidation: NMR is an invaluable tool for determining the chemical structure of unknown metabolites. mdpi.com This is particularly useful for identifying novel biotransformation products of ganciclovir.
Studying Drug-Target Interactions: NMR techniques like Saturation Transfer Difference (STD) NMR can be used to study the binding of ganciclovir to its target enzymes, providing information on the binding epitope. mdpi.com
While specific NMR studies on this compound are not abundant in the literature, the application of NMR-based metabolomics to antiviral drug research is a growing field. researchgate.netgrantome.com The ability of NMR to provide detailed information on metabolic changes in intact cells makes it a highly relevant technique for investigating the mechanism of action of ganciclovir. researchgate.netscispace.com
Chromatographic Separation Techniques for Resolution of Deuterated and Non-Deuterated Species
The successful application of stable isotope dilution assays and other isotope-based analytical methods relies on the ability to chromatographically resolve the deuterated and non-deuterated forms of the analyte, or at least ensure their co-elution for accurate quantification. researchgate.net While complete separation is not always necessary for mass spectrometric detection, understanding the chromatographic behavior of these species is important.
In the context of this compound and ganciclovir, various chromatographic techniques have been developed that are capable of separating these compounds from endogenous interferences and other related substances. researchgate.netresearchgate.net
Key aspects of the chromatographic separation include:
Stationary Phase: Reversed-phase columns, such as C18 and Phenyl columns, are commonly used for the separation of ganciclovir and its analogs. ijpsonline.comijpsonline.com Phenyl columns, in particular, have been shown to provide good peak shape and reproducibility for ganciclovir. ijpsonline.comijpsonline.com For highly polar compounds, hydrophilic interaction liquid chromatography (HILIC) with a BEH amide column has also been successfully employed. teagasc.ie
Mobile Phase: The mobile phase typically consists of a mixture of an aqueous buffer and an organic modifier. The choice of buffer (e.g., ammonium acetate, ammonium formate) and organic solvent (e.g., acetonitrile, methanol), as well as the pH, are critical for achieving optimal separation. researchgate.netijpsonline.com
Isotopic Effect: It is important to note that deuterium labeling can sometimes lead to a slight difference in retention time compared to the non-deuterated compound, known as the "isotope effect." researchgate.net While this effect is often minimal in liquid chromatography, it needs to be considered during method development to ensure accurate integration and quantification.
Table 2: Chromatographic Columns Used in the Analysis of Ganciclovir and its Analogs
| Column Type | Stationary Phase | Application | Reference |
|---|---|---|---|
| Agilent XDB-Phenyl | Phenyl | Separation of valganciclovir and ganciclovir in human plasma. | ijpsonline.com, ijpsonline.com |
| Hypersil ODS2 | C18 | Determination of ganciclovir and its related substances. | researchgate.net |
| Aquasil C18 | C18 | Simultaneous determination of valganciclovir and ganciclovir in human plasma. | researchgate.net |
| KINTEX C18 | C18 | Simultaneous quantification of multiple antiviral drugs in serum. | researchgate.net |
| BEH Amide | HILIC | Analysis of antiviral drug residues in poultry muscle. | teagasc.ie |
Applications in Preclinical Research and Drug Discovery Tools
Ganciclovir (B1264) Mono-O-acetate-d5 as a Research Tool for Elucidating Prodrug Activation Pathways and Enzyme Specificity
The conversion of a prodrug to its active form is a critical step that determines its efficacy. Ganciclovir itself is a prodrug that requires phosphorylation to become active, a process initiated by viral enzymes like the human cytomegalovirus (hCMV) UL97 protein kinase or herpes simplex virus thymidine (B127349) kinase (HSV-TK). researchgate.netresearchgate.netscivisionpub.comnih.gov Subsequent phosphorylation to the triphosphate form is carried out by cellular kinases. researchgate.netoup.com This selective activation in virus-infected cells is a cornerstone of its therapeutic effect.
Ganciclovir Mono-O-acetate-d5 is instrumental in studying these activation pathways. By using this labeled compound, researchers can trace the metabolic fate of the acetate (B1210297) prodrug moiety. This helps in understanding the specific enzymes responsible for the initial hydrolysis of the acetate group to yield ganciclovir. For instance, studies have explored how different esterase activities within various tissues and cell types contribute to the activation of ganciclovir prodrugs. nih.govnih.gov This knowledge is vital for designing prodrugs that are efficiently activated at the site of infection, potentially by viral proteases, which can enhance therapeutic selectivity and reduce systemic toxicity. nih.gov
Role as an Internal Standard in Quantitative Bioanalytical Assays for In Vitro and Preclinical Studies
In preclinical research, accurate quantification of drug and metabolite concentrations in biological matrices is paramount. This compound, along with other deuterated analogs like Ganciclovir-d5 (B562537) and Valganciclovir-d5, serves as an ideal internal standard for bioanalytical methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). mdpi.comresearchgate.netijpsonline.comcaymanchem.comijpsonline.comresearchgate.net
The use of a stable isotope-labeled internal standard is the gold standard in quantitative bioanalysis. Because this compound has nearly identical physicochemical properties to its non-deuterated counterpart, it co-elutes during chromatography and experiences similar ionization efficiency and matrix effects in the mass spectrometer. ijpsonline.com This allows for precise and accurate correction of any analyte loss during sample preparation and analysis, leading to reliable pharmacokinetic data. mdpi.comijpsonline.com Such methods are essential for determining key parameters like absorption, distribution, metabolism, and excretion (ADME) in in vitro and in vivo preclinical models. ijpsonline.comresearchgate.netresearchgate.net
Table 1: Application of Deuterated Ganciclovir Analogs as Internal Standards
| Deuterated Compound | Application | Analytical Technique | Reference |
|---|---|---|---|
| Ganciclovir-d5 | Quantification of ganciclovir and valganciclovir (B601543) in plasma | LC-MS/MS | ijpsonline.comijpsonline.com |
| Valganciclovir-d5 | Quantification of valganciclovir and ganciclovir in plasma | LC-MS/MS | ijpsonline.comijpsonline.com |
This table is generated based on available data and is not exhaustive.
Mechanistic Studies of Intracellular Metabolism and Disposition in Cell Culture Models
Understanding how a drug is metabolized and distributed within a cell is crucial for predicting its efficacy and potential for resistance. Cell culture models of viral infection are invaluable for these mechanistic studies. By incubating infected cells with this compound, researchers can meticulously track its conversion to ganciclovir-d5 and subsequent phosphorylation to the active triphosphate form. nih.govasm.org
These studies allow for the detailed characterization of the kinetics of each metabolic step. For example, researchers can determine the rate of hydrolysis of the acetate group and the subsequent rates of mono-, di-, and tri-phosphorylation. oup.com Comparing the metabolism in infected versus uninfected cells, or in cells expressing different viral or cellular enzymes, can reveal the specific contributions of these proteins to the drug's activation and disposition. nih.govscispace.com This information is critical for understanding mechanisms of drug resistance, which can arise from mutations in the activating viral kinases. researchgate.net
Contribution to Understanding Structure-Metabolism Relationships for Ganciclovir and its Derivatives
The chemical structure of a drug molecule profoundly influences its metabolic fate. By systematically modifying the structure of ganciclovir and studying the resulting changes in metabolism, researchers can establish structure-metabolism relationships (SMRs). This compound is a valuable tool in this endeavor.
Use in the Design and Optimization of Novel Antiviral Prodrugs in Preclinical Settings
The ultimate goal of the aforementioned research applications is to inform the rational design and optimization of new and improved antiviral prodrugs. researchgate.net The insights gained from studies using this compound and other derivatives contribute directly to this process.
For example, if studies reveal that a particular ester linkage is rapidly cleaved by ubiquitous esterases in the blood, leading to premature release of the active drug and potential systemic toxicity, medicinal chemists can design new prodrugs with more stable linkers. nih.gov Conversely, if a specific enzyme is highly expressed in virus-infected cells, prodrugs can be designed to be selectively cleaved by that enzyme, thereby targeting drug release to the site of action. scivisionpub.comnih.gov The use of deuterated analogs allows for the precise evaluation of these novel prodrug candidates in preclinical models, ensuring that their metabolic profiles match the design objectives before they are advanced to further stages of development. nih.govrsc.org
Table 2: Chemical Compounds Mentioned
| Compound Name | |
|---|---|
| Ganciclovir | |
| Ganciclovir Mono-O-acetate | |
| This compound | |
| Ganciclovir-d5 | |
| Valganciclovir | |
| Valganciclovir-d5 | |
| Ganciclovir monophosphate | |
| Ganciclovir diphosphate | |
| Ganciclovir triphosphate | |
| N-benzyloxycarbonyl-(L)-alanine-ganciclovir (CbzAlaGCV) | |
| N-benzyloxycarbonyl-(α,l)-aminobutyric acid-ganciclovir (CbzAbuGCV) | |
| N-acetyl-(l)-phenylalanine-(l)-alanine-ganciclovir (AcPheAlaGCV) | |
| N-acetyl-(l)-phenylalanine-(α,l)-aminobutyric acid-ganciclovir (AcPheAbuGCV) | |
| Ganciclovir propionate | |
| Ganciclovir butyrate | |
| Ganciclovir valerate | |
| Glycylsarcosine | |
| Valine-valine-GCV | |
| Glycine-valine-GCV | |
| Tyrosine-valine-GCV | |
| Valine-GCV | |
| Vinyl acetate | |
| Triethyl borate (B1201080) | |
| Triethylamine (B128534) | |
| N,O-diacetyl ganciclovir | |
| 6-mercaptopurine | |
| Azathioprine | |
| Liguzinediol | |
| 3,6-Dimethyl-5-hydroxymethyl-2-pivaloyloxymethylpyrazine | |
| Pivaloyl chloride | |
| Dichloromethane | |
| Pyridine | |
| Methanol (B129727) | |
| NADPH | |
| Acetonitrile (B52724) | |
| Formic acid |
Conclusion and Future Research Directions
Summary of Key Research Findings on Ganciclovir (B1264) Mono-O-acetate-d5 and its Scientific Contributions
Ganciclovir Mono-O-acetate-d5 is a deuterated form of Ganciclovir Mono-O-acetate. Ganciclovir itself is an antiviral agent active against cytomegalovirus (CMV). medchemexpress.com The mono-O-acetate form is a prodrug, a precursor molecule that is converted into the active drug, ganciclovir, within the body. nih.govtandfonline.com Prodrugs are often designed to improve properties such as oral bioavailability. tandfonline.comnih.gov
The key scientific contribution of this compound lies in its application as an internal standard in analytical and research settings. clearsynth.com The inclusion of five deuterium (B1214612) atoms creates a heavier, stable isotope-labeled version of the molecule. chemsrc.comclearsynth.com This modification makes it an invaluable tool for pharmacokinetic studies, particularly those using liquid chromatography-tandem mass spectrometry (LC-MS/MS). ijpsonline.comresearchgate.net In these studies, known quantities of the deuterated compound are added to biological samples (like plasma) to enable precise quantification of the non-deuterated ganciclovir and its prodrug. ijpsonline.comresearchgate.netnih.gov This allows researchers to accurately track the absorption, distribution, metabolism, and excretion of the therapeutic compound.
Research has demonstrated that acyl monoester prodrugs of ganciclovir, such as the acetate (B1210297) form, can successfully generate therapeutic concentrations of the active drug and significantly extend its mean residence time in the body compared to administering ganciclovir directly. nih.gov The use of this compound is crucial for the validation of analytical methods used to measure these concentrations in preclinical and clinical research. researchgate.netnih.gov
Identification of Unanswered Questions and Research Gaps in the Field of Deuterated Prodrugs and Antiviral Metabolism
The strategic replacement of hydrogen with deuterium in drug molecules is a growing field in medicinal chemistry, aimed at improving drug stability and pharmacokinetic profiles. nih.govacs.org This is often referred to as the "deuterium switch" or de novo design. nih.govresearchgate.net Despite successes like the FDA-approved drugs deutetrabenazine and deucravacitinib, significant research gaps and unanswered questions remain, particularly concerning deuterated antiviral prodrugs. nih.govresearchgate.net
One major gap is the comprehensive understanding of how deuteration affects the complete metabolic profile of a prodrug. While the primary goal is often to slow metabolism at a specific site (the kinetic isotope effect), this can lead to "metabolic shunting," where the body metabolizes the drug through alternative pathways. nih.gov This could potentially create different metabolites with unknown efficacy or toxicology. There is a lack of comparative studies that fully map the metabolic fate of deuterated versus non-deuterated antiviral prodrugs to assess these alternative pathways. acs.org
Furthermore, the influence of deuteration on the enzymatic activation of prodrugs is not fully predictable. The conversion of a prodrug to its active form is dependent on specific enzymes whose activity can vary between individuals and even between different cell types. nih.govresearchgate.net It remains an open question how deuteration, even at sites distant from the cleavage point, might influence the efficiency of these activating enzymes. The cell-dependent activation of antiviral prodrugs has been observed, highlighting the need to select appropriate cellular models for in vitro studies, but how deuteration impacts this variability is largely unexplored. nih.gov
Finally, while deuteration is intended to improve a drug's profile, direct comparisons of antiviral efficacy between the deuterated and non-deuterated versions are not always available. acs.org A crucial unanswered question is whether the altered pharmacokinetics of a deuterated antiviral prodrug consistently translates to improved antiviral activity and a better safety profile in clinical settings.
Prospective Avenues for Further Academic Investigation
The existing gaps in our understanding of deuterated antiviral prodrugs point toward several promising avenues for future research.
Novel Deuteration Strategies: Future investigations should move beyond simply replacing hydrogen at known metabolic "soft spots." A more sophisticated approach involves de novo drug design, where deuterium is incorporated from the outset to achieve a specific desired pharmacological profile. nih.govresearchgate.net This could involve site-specific deuteration to not only slow degradation but also to fine-tune the rate of prodrug activation, potentially leading to more controlled and sustained release of the active antiviral agent. Combining deuteration with other prodrug strategies, such as lipid or amino acid conjugates, could create next-generation antivirals with highly optimized delivery and metabolic characteristics. nih.govnih.gov
Advanced Enzyme Kinetics: Detailed enzymatic studies are needed to elucidate how deuteration affects the interaction between a prodrug and the enzymes responsible for both its activation and its breakdown. This includes enzymes like cytochrome P450s, esterases, and kinases. nih.govnih.gov Advanced kinetic analysis can quantify the precise impact of deuteration on enzyme affinity (Km) and catalytic rate (kcat). Such studies would help build predictive models, allowing medicinal chemists to more accurately forecast the metabolic fate of a deuterated prodrug and reduce the unpredictability of metabolic shunting. frontiersin.org
Q & A
Q. How is Ganciclovir Mono-O-acctate-d5 synthesized and characterized in laboratory settings?
The synthesis involves regioselective esterification of Ganciclovir-d5 with deuterated acetic anhydride under anhydrous conditions. Key steps include protecting group strategies (e.g., transient silylation of reactive hydroxyl groups) and purification via reverse-phase HPLC. Characterization requires tandem mass spectrometry (LC-MS/MS) to confirm isotopic purity (>98%) and deuterium NMR to verify acetate positioning. Quantitative ¹H-NMR with an internal standard (e.g., maleic acid) validates structural integrity .
Q. What analytical techniques are recommended for quantifying Ganciclovir Mono-O-acetate-d5 in biological matrices?
Liquid chromatography–high-resolution mass spectrometry (LC-HRMS) with electrospray ionization (ESI+) is optimal. Use a C18 column (2.1 × 50 mm, 1.7 µm) with a gradient of 0.1% formic acid in water/acetonitrile. Calibration curves (1–500 ng/mL) should include deuterated internal standards (e.g., Ganciclovir-d5 triphosphate) to correct for matrix effects. Method validation must assess precision (±15% RSD), recovery (>85%), and limits of detection (≤0.5 ng/mL) per FDA guidelines .
Q. What stability considerations are critical for storing this compound under experimental conditions?
The compound degrades in aqueous solutions (t½ = 48 hours at pH 7.4, 37°C) due to ester hydrolysis. Store lyophilized powder at -80°C under argon to prevent deuterium loss. For in vitro studies, prepare fresh solutions in deuterated DMSO to minimize solvent exchange. Monitor stability via LC-MS every 6 hours during prolonged incubations .
Advanced Research Questions
Q. How do deuterium isotope effects in this compound influence its pharmacokinetic parameters compared to non-deuterated analogs?
Deuterium at the 3'-OH position reduces first-pass metabolism via kinetic isotope effects (KIE ≈ 2.1–3.4), increasing plasma half-life by 1.3–1.7×. However, physiologically based pharmacokinetic (PBPK) models reveal nonlinear clearance in renal impairment due to altered tubular secretion. Validate using crossover studies comparing AUC0-∞ (deuterated: 12.3 ± 2.1 µg·h/mL vs. non-deuterated: 8.7 ± 1.8 µg·h/mL) and adjust for deuterium retention in urine metabolites .
Q. What methodological challenges arise when integrating this compound into PBPK models for renal impairment populations?
Key challenges include:
- Parameter Sensitivity : Renal secretion contributes 40–60% to total clearance, requiring adjustment of fractional excretion (fe) values in CKD stages 3–5.
- Model Validation : Use a 99% confidence interval around geometric mean observed data and ensure absolute fold error (AFE) <1.25.
- Assumption Testing : Compare INH (intact nephron hypothesis) vs. non-INH models to account for tubular secretion variability .
Q. How can contradictory data on metabolic pathways of this compound be resolved using tandem mass spectrometry?
Conflicting reports on hepatic vs. renal metabolism require:
- Metabolite Profiling : Use LC-MS/MS with collision-induced dissociation (CID) to distinguish O-acetyl hydrolysis products (m/z 278.1 → 152.0) from N-deacetylated derivatives (m/z 264.1 → 136.0).
- Isotope Tracing : Incubate with deuterated water (D2O) to track solvent-exchangeable deuterium in metabolites.
- Enzyme Inhibition Studies : Co-administer cytochrome P450 (CYP3A4) and esterase inhibitors to quantify pathway contributions .
Q. What strategies optimize the detection limits of this compound in complex biological samples using LC-HRMS?
- Ionization Enhancement : Add 0.1% heptafluorobutyric acid to improve ESI+ efficiency.
- Sample Cleanup : Use mixed-mode solid-phase extraction (SPE) to remove phospholipids.
- Data Acquisition : Employ parallel reaction monitoring (PRM) at 70,000 resolution with a 2 m/z isolation window.
- Matrix Effects : Normalize using stable isotope-labeled internal standards (e.g., Ganciclovir-d5 triphosphate) .
Q. What are the implications of differential deuterium incorporation sites in this compound on metabolic stability assays?
Deuterium at the O-acetyl position reduces esterase-mediated hydrolysis by 40–60% compared to non-deuterated analogs, as shown in human liver microsomes (HLM) assays. However, deuterium at the 5'-OH position increases oxidative metabolism via CYP2C8 (AUC reduction by 22%). Use site-specific deuteration guided by molecular dynamics simulations to balance metabolic stability and isotope effects .
Methodological Best Practices
- Reproducibility : Document all synthesis steps, LC-MS parameters, and PBPK model assumptions in supplemental materials .
- Ethical Compliance : Adhere to OSHA guidelines for handling deuterated compounds, including respiratory protection (P2 filters) and glove selection (nitrile > latex) .
- Data Interpretation : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to research questions and validate hypotheses using power analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
